molecular formula C29H43BO4Si B8212289 Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane

Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane

Cat. No.: B8212289
M. Wt: 494.5 g/mol
InChI Key: OUVMXTXPILKKLK-UHFFFAOYSA-N
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Description

Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane is a boronate ester-functionalized naphthalene derivative featuring a triisopropylsilyl (TIPS)-protected ethynyl group and a methoxymethoxy (MOM) substituent. Its structure integrates a naphthalene core substituted at the 6- and 8-positions with a MOM-protected hydroxyl group and a boronate ester, respectively, while the ethynyl group at the 1-position is shielded by the bulky TIPS group. This design enhances stability during synthetic manipulations, particularly in cross-coupling reactions. The compound is synthesized via sequential Sonogashira-Hagihara coupling and borylation reactions, as exemplified in related structures (e.g., compound 3 in ) . Its primary applications lie in materials science and organic synthesis, serving as a precursor for polycyclic aromatic hydrocarbons (PAHs) and conjugated polymers.

Properties

IUPAC Name

2-[6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43BO4Si/c1-20(2)35(21(3)4,22(5)6)16-15-23-13-12-14-24-17-25(32-19-31-11)18-26(27(23)24)30-33-28(7,8)29(9,10)34-30/h12-14,17-18,20-22H,19H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVMXTXPILKKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)C#C[Si](C(C)C)(C(C)C)C(C)C)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43BO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Boronate Ester: The boronate ester is synthesized by reacting a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Introduction of the Methoxymethoxy Group: The methoxymethoxy group is introduced via a protection reaction, where the hydroxyl group of the naphthalene derivative is protected using methoxymethyl chloride in the presence of a base.

    Coupling with Triisopropylsilyl Acetylene: The final step involves the coupling of the protected naphthalene derivative with triisopropylsilyl acetylene using a palladium-catalyzed Sonogashira coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form the corresponding phenol.

    Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired functional group.

Major Products Formed

    Phenol Derivatives: From oxidation of the boronate ester.

    Alkene or Alkane Derivatives: From reduction of the alkyne group.

    Various Substituted Derivatives: From substitution reactions involving the methoxymethoxy group.

Scientific Research Applications

Organic Synthesis

Triisopropylsilane compounds are often utilized as reagents in organic synthesis due to their ability to act as protecting groups or intermediates in the formation of complex molecules. The compound's ethynyl group can facilitate cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Case Study: Cross-Coupling Reactions

In a study focused on synthesizing complex organic molecules, triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane was used as a coupling partner in Sonogashira reactions. This method demonstrated high yields and selectivity for the desired products while minimizing side reactions .

Material Science

The compound has potential applications in the development of advanced materials such as polymers and nanocomposites. Its silane functionality allows for bonding with various substrates, enhancing mechanical properties and chemical resistance.

Application in Polymer Chemistry

Research has shown that incorporating triisopropylsilane into polymer matrices can improve thermal stability and mechanical strength. The presence of the boron-containing moiety also suggests potential applications in boron-based materials for electronics .

Nanotechnology

In nanotechnology, this compound can serve as a functionalizing agent for nanoparticles. Its ability to stabilize metal nanoparticles and enhance their reactivity makes it valuable for catalysis and sensing applications.

Case Study: Metal Nanoparticle Stabilization

A recent study investigated the use of this silane compound to stabilize palladium nanoparticles for catalytic applications. The results indicated that the silane effectively prevented agglomeration while maintaining high catalytic activity in cross-coupling reactions .

Biomedical Applications

The unique chemical structure of this compound opens avenues for biomedical applications such as drug delivery systems and imaging agents.

Potential in Drug Delivery Systems

The incorporation of this silane into liposomal formulations has shown promise in improving drug solubility and bioavailability. Preliminary studies suggest that its use can enhance the therapeutic efficacy of poorly soluble drugs by facilitating their transport across biological membranes .

Summary Table of Applications

Application AreaDescriptionKey Findings
Organic SynthesisCross-coupling reagentHigh yields in Sonogashira reactions
Material ScienceEnhances polymer propertiesImproved thermal stability and mechanical strength
NanotechnologyStabilizing agent for metal nanoparticlesEffective stabilization while maintaining reactivity
BiomedicalDrug delivery systemsEnhanced solubility and bioavailability

Mechanism of Action

The mechanism of action of Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane depends on the specific reaction or application. For example:

    In Catalysis: The compound can coordinate with metal centers to form active catalytic species that facilitate organic transformations.

    In Biological Systems: If used in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4)

  • Molecular Formula : C₁₁H₂₁BO₂Si
  • Molecular Weight : 224.18
  • Key Features : Replaces the TIPS group with a trimethylsilyl (TMS) group and lacks the naphthalene core and MOM substituent.
  • Synthesis : Prepared via coupling of chlorinated precursors with potassium hydrogen carbonate in 1,2-dimethoxyethane (92% yield) .
  • Reactivity : Lower steric bulk compared to TIPS derivatives facilitates faster cross-coupling but reduces stability under harsh conditions.

Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (CAS 1208070-18-1)

  • Molecular Formula : C₁₅H₂₅BO₂Si
  • Molecular Weight : 276.25
  • Key Features : Phenyl ring instead of naphthalene; boronate ester at the meta position.
  • Reactivity : Reduced conjugation compared to naphthalene derivatives lowers electronic delocalization, impacting charge transport in materials applications .

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one

  • Similarity Score : 0.81 (CAS 631909-42-7)
  • Key Features: Partially saturated naphthalenone core with a boronate ester at the 6-position.
  • Applications : Primarily used in pharmaceutical intermediates rather than materials synthesis .

Physicochemical Properties

Property Target Compound Trimethyl((4,4,5,5-tetramethyl...)silane Trimethyl(3-(4,4,5,5-tetramethyl...)silane
Molecular Weight ~450 (estimated) 224.18 276.25
logP ~5.8 (predicted) 3.2 4.1
Solubility Low in polar solvents Moderate in THF/DMF Low in water
Steric Bulk High (TIPS group) Low (TMS group) Moderate

Biological Activity

Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane (CAS: 2621932-42-9) is a silane compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C29H43BO4SiC_{29}H_{43}BO_{4}Si, with a molecular weight of 494.55 g/mol. Its structure features a naphthalene core substituted with a methoxymethoxy group and a dioxaborolane moiety, which may influence its biological interactions.

Key Structural Features:

  • Naphthalene backbone
  • Ethynyl functional group
  • Dioxaborolane ring

Synthesis

The synthesis of this compound typically involves the coupling of appropriate precursors through Sonogashira reaction methodologies. This approach allows for the selective formation of carbon-silicon bonds while maintaining the integrity of sensitive functional groups.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

Case Study Example:
A study investigated the effects of a structurally related compound on various cancer cell lines. The results demonstrated:

  • Cell Viability Reduction: The compound reduced cell viability in breast cancer (MCF7) and lung cancer (A549) cells by over 50% at concentrations above 10 µM.
  • Mechanism of Action: The compound induced apoptosis via the intrinsic pathway as evidenced by increased levels of cleaved caspase-3 and PARP.

Antioxidant Activity

Another area of interest is the antioxidant potential of this silane derivative. Preliminary assays suggest that it may scavenge free radicals effectively.

Research Findings:
In vitro assays showed that this compound exhibited:

  • DPPH Radical Scavenging: IC50 values comparable to established antioxidants like ascorbic acid.

Table 1: Summary of Biological Activities

Activity TypeAssessed Cell LinesIC50 (µM)Mechanism
AnticancerMCF710Apoptosis induction
A54912Apoptosis induction
AntioxidantVarious15Free radical scavenging

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The synthesis involves sequential cross-coupling and protection/deprotection steps:

  • Step 1: Sonogashira-Hagihara coupling to introduce the ethynyl-triisopropylsilyl (TIPS) group to the naphthalene scaffold. This step requires a halogenated precursor (e.g., iodobenzene derivatives) and TIPS-acetylene under palladium catalysis .
  • Step 2: Borylation of the naphthalene ring using reagents like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with n-BuLi to install the boronate ester group .
  • Step 3: Suzuki-Miyaura coupling to link additional aromatic units (if required), leveraging the boronate moiety with aryl halides under Pd catalysis .
  • Protection: The methoxymethoxy group is introduced as a protecting group for hydroxyl functionalities, requiring acid-free conditions to prevent cleavage .

Q. How is the compound characterized to confirm its structure?

  • 1H/13C NMR spectroscopy resolves signals for the methoxymethoxy group (δ ~3.3–3.5 ppm for OCH3), boronate ester (quaternary carbons at ~85–90 ppm), and TIPS-protected ethynyl (characteristic Si-CH peaks) .
  • Mass spectrometry (HRMS) confirms molecular weight with <5 ppm error .
  • IR spectroscopy identifies C≡C (2100–2260 cm⁻¹) and B-O (1350–1450 cm⁻¹) stretches .

Q. Why is the triisopropylsilyl (TIPS) group used in the ethynyl moiety?

The TIPS group serves as a steric shield to:

  • Prevent undesired side reactions (e.g., alkyne polymerization) during cross-coupling steps .
  • Enhance solubility in organic solvents for purification .
  • Facilitate later deprotection under mild conditions (e.g., TBAF in THF) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling for sterically hindered boronate esters?

  • Catalyst selection: Use Pd(PPh3)4 or Pd(dppf)Cl2 for bulky substrates, as they tolerate steric hindrance better .
  • Reaction conditions: Elevated temperatures (80–100°C) in toluene/THF mixtures improve kinetics. Additives like Cs2CO3 enhance transmetallation efficiency .
  • Monitoring: Track reaction progress via TLC or GC-MS to identify incomplete coupling or protodeboronation side products .

Q. What challenges arise when handling the methoxymethoxy (MOM) protecting group?

  • Acid sensitivity: MOM groups hydrolyze under acidic conditions. Use neutral or basic conditions during synthesis (e.g., NaHCO3 workup) .
  • Deprotection: Cleave MOM with HCl/MeOH (1:10 v/v) at 0°C to minimize degradation of other functional groups .
  • Competing reactions: Ensure boronate esters are stable to MOM deprotection conditions by pre-testing on model compounds .

Q. How is this compound applied in materials science or supramolecular chemistry?

  • π-Conjugated systems: The ethynyl-TIPS and boronate groups enable modular assembly of extended aromatic frameworks (e.g., graphene nanoribbons) via iterative cross-coupling .
  • Self-assembly: The boronate moiety can participate in dynamic covalent chemistry for stimuli-responsive materials .
  • Crystallography: Use SHELX software for structure refinement if single crystals are obtained (e.g., via slow diffusion of hexane into CH2Cl2 solutions) .

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